2-Butyl-5-heptylpyrrolidine 2-Butyl-5-heptylpyrrolidine Pyrrolidine, 2-butyl-5-heptyl- is a natural product found in Streptomyces longispororuber with data available.
Brand Name: Vulcanchem
CAS No.: 61772-92-7
VCID: VC1626727
InChI: InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3
SMILES: CCCCCCCC1CCC(N1)CCCC
Molecular Formula: C15H31N
Molecular Weight: 225.41 g/mol

2-Butyl-5-heptylpyrrolidine

CAS No.: 61772-92-7

Cat. No.: VC1626727

Molecular Formula: C15H31N

Molecular Weight: 225.41 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-5-heptylpyrrolidine - 61772-92-7

Specification

CAS No. 61772-92-7
Molecular Formula C15H31N
Molecular Weight 225.41 g/mol
IUPAC Name 2-butyl-5-heptylpyrrolidine
Standard InChI InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3
Standard InChI Key FIXZYWKWWCBXRZ-UHFFFAOYSA-N
SMILES CCCCCCCC1CCC(N1)CCCC
Canonical SMILES CCCCCCCC1CCC(N1)CCCC

Introduction

Chemical Identity and Structure

Molecular Composition

2-Butyl-5-heptylpyrrolidine has the molecular formula C₁₅H₃₁N, with a molecular weight of 225.41 g/mol . The structure consists of a five-membered pyrrolidine ring with butyl and heptyl substituents at positions 2 and 5, respectively. This arrangement creates an asymmetric molecule with defined stereochemistry at two carbon centers.

Nomenclature and Identifiers

The compound is known by several systematic and registry names:

  • Pyrrolidine, 2-butyl-5-heptyl-, (2R,5R)-rel-

  • (2R,5R)-2-butyl-5-heptylpyrrolidine

  • (2R-trans)-2-butyl-5-heptylpyrrolidine

Database identifiers include:

  • CAS Registry Number: 71732-80-4

  • PubChem CID: 156256

  • ChEBI ID: CHEBI:199639

Stereochemistry

The compound possesses two stereogenic centers at positions 2 and 5 of the pyrrolidine ring. The relative stereochemistry indicated by "(2R,5R)-rel-" signifies that both substituents (butyl and heptyl) are oriented on the same face of the pyrrolidine ring in a trans configuration . This stereochemical arrangement is significant for the compound's three-dimensional structure and potentially its biological activity.

Physical and Chemical Properties

Physical Characteristics

As a pyrrolidine derivative with long alkyl chains, 2-butyl-5-heptylpyrrolidine exhibits properties typical of moderately high molecular weight amines. Based on its structure, it is expected to be a colorless to slightly yellow liquid at room temperature with limited water solubility but good solubility in organic solvents.

Structural Parameters

The compound features:

  • One hydrogen bond donor (the secondary amine of the pyrrolidine ring)

  • One hydrogen bond acceptor (the nitrogen atom)

  • Nine rotatable bonds, contributing to conformational flexibility

  • XLogP3-AA value of 5.6, indicating high lipophilicity

Spectroscopic Properties

The compound has been characterized using various spectroscopic techniques:

NMR Spectroscopy

13C NMR spectroscopy data is available through John Wiley & Sons databases, providing valuable information about the carbon skeleton and configuration .

Mass Spectrometry

GC-MS data (J-55-830-15) has been recorded and is accessible through reference databases .

Infrared Spectroscopy

Vapor phase IR spectra have been documented, offering insights into the functional group vibrations characteristic of this pyrrolidine derivative .

Natural Occurrence

Microbial Source

2-Butyl-5-heptylpyrrolidine has been reported in Streptomyces longispororuber, a soil-dwelling actinobacterium known for producing various bioactive compounds . The presence of this compound in a Streptomyces species suggests potential biological activity, as these bacteria are prolific producers of antibiotics and other pharmacologically relevant metabolites.

Structural Relationships

Comparison with Related Compounds

The 2,5-disubstituted pyrrolidine scaffold is found in various natural and synthetic compounds. Related structures include 2,2,5,5-tetraethylpyrrolidine-1-oxyls, which are known for their resistance to reduction and applications as molecular probes . While 2-butyl-5-heptylpyrrolidine lacks the nitroxide functionality, its basic structural framework shares similarities with these compounds.

Structure-Property Relationships

Classification and Taxonomy

Chemical Classification

2-Butyl-5-heptylpyrrolidine belongs to several chemical classification schemes:

  • Pyrrolidines (heterocyclic amines with a five-membered ring)

  • Secondary amines (containing a single N-H bond)

  • Natural products (due to its occurrence in Streptomyces)

  • Aliphatic nitrogen compounds

Taxonomic Databases

The compound is included in several taxonomic and classification databases:

  • ChEBI Ontology

  • LOTUS Natural Products Database

  • EPA DSSTox Classification

  • The Natural Products Atlas Classification

Analytical Methods

Chromatographic Techniques

The presence of the compound in natural sources and synthetic mixtures can be detected and quantified using:

  • Gas chromatography coupled with mass spectrometry (GC-MS)

  • High-performance liquid chromatography (HPLC)

Spectroscopic Identification

Confirmation of structure and purity typically involves:

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator